sodium;5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate
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Overview
Description
N-(4-hydroxyphenyl)acetamide . This compound is commonly referred to as paracetamol or acetaminophen. It is widely used as an analgesic (pain reliever) and antipyretic (fever reducer).
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-hydroxyphenyl)acetamide can be synthesized through several methods. One common method involves the acetylation of p-aminophenol with acetic anhydride. The reaction typically occurs under acidic conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of N-(4-hydroxyphenyl)acetamide often involves the catalytic hydrogenation of nitrobenzene to produce p-aminophenol, which is then acetylated using acetic anhydride. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine derivatives.
Reduction: It can be reduced to form p-aminophenol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Quinone imine derivatives.
p-Aminophenol.Substitution: Halogenated derivatives of N-(4-hydroxyphenyl)acetamide.
Scientific Research Applications
N-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a standard for calibrating analytical instruments.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is extensively studied for its analgesic and antipyretic properties.
Industry: It is used in the manufacture of various pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
N-(4-hydroxyphenyl)acetamide exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and fever. The compound also affects the central nervous system, contributing to its analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Aspirin (CID 2244): Another analgesic and antipyretic compound, but with anti-inflammatory properties.
Ibuprofen (CID 3672): Similar analgesic and antipyretic effects, but also has anti-inflammatory properties.
Naproxen (CID 156391): Similar to ibuprofen, with longer-lasting effects.
Uniqueness
N-(4-hydroxyphenyl)acetamide is unique in that it has minimal anti-inflammatory effects compared to aspirin and ibuprofen. This makes it a preferred choice for patients who require pain relief and fever reduction without the risk of gastrointestinal side effects associated with anti-inflammatory drugs.
Properties
IUPAC Name |
sodium;5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6S.Na/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18;/h1-4H,5H2,(H,14,15)(H,16,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVXGVBBXSOYNO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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